3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

medicinal chemistry physicochemical properties SAR

A1AR allosteric modulator programs require precise benzoyl substitution geometry-minor changes switch enhancers to antagonists. This compound delivers the exact 4-chloro-3-fluorobenzoyl pattern on a conformationally restricted cyclopenta[b]thiophene core. • ΔHBA = +1 vs. 4-Cl analog (4 vs. 3 H-bond acceptors) for tunable ligand interactions • Cyclopenta-fused ring enforces conformational restriction absent in open-chain analogs • 95% building-block grade for parallel synthesis & focused library design • Single-vendor sourcing with lot-specific QC documentation available

Molecular Formula C14H11ClFNOS
Molecular Weight 295.8 g/mol
CAS No. 1443981-54-1
Cat. No. B1470870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
CAS1443981-54-1
Molecular FormulaC14H11ClFNOS
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)F)N
InChIInChI=1S/C14H11ClFNOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2
InChIKeyGMBOUMNYICQVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 1443981-54-1): Structural Identity and Compound Class Profile for Procurement Assessment


3-(4-Chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 1443981-54-1) is a fully substituted 2-aminothiophene derivative featuring a 4-chloro-3-fluorobenzoyl group at the 3-position and a fused cyclopentane ring across the 4,5-positions of the thiophene core [1]. The compound belongs to the broader 2-amino-3-benzoylthiophene (2A3BT) pharmacophore class, which has been extensively characterized as a privileged scaffold for allosteric modulation of the adenosine A1 receptor (A1AR) [2]. With a molecular formula of C₁₄H₁₁ClFNOS, a molecular weight of 295.8 g/mol, a computed XLogP3-AA of 4.6, one hydrogen bond donor, and four hydrogen bond acceptors [1], this compound occupies a distinct physicochemical space relative to its closest in-class analogs, making it a non-interchangeable entity for structure–activity relationship (SAR) studies and screening library design.

2-Amino-3-benzoylthiophene (2A3BT) class – privileged scaffold for allosteric modulation of adenosine A1 receptor
Cyclopenta[b]thiophene core – fused ring provides conformational restriction absent in monocyclic analogs
4-Chloro-3-fluoro benzoyl substitution – distinct HBA profile and electrostatic character vs. 4-chloro-only analogs

Why 3-(4-Chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Cannot Be Interchanged with Generic 2-Aminothiophene Analogs


Within the 2-amino-3-benzoylthiophene class, seemingly minor modifications to the benzoyl substituents and the thiophene ring architecture produce profound and non-linear shifts in pharmacological behavior. The 4-chloro-3-fluoro substitution pattern is not a simple bioisosteric replacement of the 4-chloro motif; it introduces an additional hydrogen bond acceptor (fluorine) with distinct electronic character, altering both the electrostatic potential of the benzoyl pharmacophore and the molecule's overall lipophilicity [1]. Furthermore, the 4,5-cyclopenta-fused ring enforces conformational restriction that distinguishes this compound from open-chain or monocyclic thiophene analogs. Published SAR studies on 2-amino-3-aroylthiophenes demonstrate that even single-atom alterations at the benzoyl ring can convert an allosteric enhancer into a competitive antagonist at the A1 adenosine receptor [2]. For procurement decisions where consistent pharmacological fidelity or SAR reproducibility is required, these structural differentiators preclude generic substitution.

Fluorine HBA & Electrostatics
3-Fluoro introduces an additional hydrogen bond acceptor and modifies electrostatic potential; 4-chloro-only analogs lack this feature and may shift binding interactions.
Conformational Restriction
The cyclopenta-fused ring enforces a defined dihedral angle; monocyclic or open-chain thiophenes explore different conformational space and can exhibit altered functional outcome.
Functional Switch Risk
Published SAR shows single-atom benzoyl modifications can convert an allosteric enhancer into a competitive antagonist at the A1 adenosine receptor.

Quantitative Differentiation Evidence: 3-(4-Chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine vs. Closest Analogs


Fluorine Substitution Effect: Physicochemical Property Differentiation from the 4-Chloro Analog (CAS 304018-04-0)

The target compound (1443981-54-1) incorporates a fluorine atom at the 3-position of the benzoyl ring, distinguishing it from the closest commercially available analog, 3-(4-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 304018-04-0), which bears only a 4-chloro substituent. This single-atom difference produces measurable changes in key computed properties [1][2].

Fluorine Substitution Effect
Head-to-head
MW Δ +18.0 g/mol · XLogP3-AA Δ +0.1 · HBA Δ +1
Reported physicochemical differentiation supports distinct SAR probe identity
Computed properties; biological impact requires assay confirmation
medicinal chemistry physicochemical properties SAR

Conformational Restriction Advantage: Cyclopenta-Fused vs. Monocyclic Thiophene Core

The target compound features a 4,5-cyclopenta[b] fused ring system, providing conformational restriction of the thiophene core relative to simple monocyclic thiophene analogs such as 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS 898771-18-1). Published data on the 2-amino-3-benzoylthiophene class demonstrate that conformational restriction at the thiophene ring critically modulates the functional outcome at the A1 adenosine receptor, with rigidified analogs (e.g., indeno[2,1-b]thiophenes) retaining positive allosteric enhancer activity while non-restricted or differently constrained analogs can become inactive or antagonistic [1].

Conformational Restriction
Class-level
Cyclopenta-fused vs. monocyclic thiophene: rigidified analogs retain positive allosteric enhancer activity; non-restricted may be inactive or antagonistic
Conformational constraint may confer a distinct functional profile at A1AR
Class-level inference from indeno[2,1-b]thiophene series; target compound not directly tested
conformational restriction GPCR allosteric modulation scaffold design

Class-Level Pharmacophore Validation: 2-Amino-3-(4-chlorobenzoyl)thiophene Core as an Established A1 Adenosine Receptor Allosteric Enhancer Scaffold

The target compound incorporates the 2-amino-3-aroylthiophene core with a 4-chloro substituent on the benzoyl ring, a substructure that has been extensively validated as the pharmacophore for allosteric enhancement (AE) at the adenosine A1 receptor. Romagnoli et al. (2013) demonstrated that 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophene derivatives act as potent allosteric enhancers, with the 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives (3a–c, 3e) being the most active compounds in both binding (saturation and competition) and functional cAMP assays at the A1 receptor [1]. While the target compound bears a 3-fluoro modification and a cyclopenta-fused ring instead of the 4-substituents explored in the Romagnoli study, the conserved 2-amino-3-(4-chlorobenzoyl)thiophene core provides class-level evidence of engagement with this therapeutically relevant target.

Pharmacophore Validation
Class-level
2-Amino-3-(4-chlorobenzoyl)thiophene substructure is an established A1AR allosteric enhancer pharmacophore
Conserved core supports A1AR screening candidate selection
3-Fluoro and cyclopenta modifications not evaluated in referenced studies; class-level only
adenosine A1 receptor allosteric modulation GPCR

Fluorine-Enabled Pharmacophore Extension: Enhanced PAM Activity Reported for Fluoro-Substituted 2-Aminothiophene Analogs

A 2023 SAR study on 5-arylethynyl-2-aminothiophenes as A1AR positive allosteric modulators (PAMs) explicitly reported that fluoro-substituted analogues demonstrated enhanced PAM activity compared to non-fluorinated counterparts in both binding and functional assays at the human A1AR [1]. Although this study explored 5-arylethynyl substitution rather than 4,5-cyclopenta fusion, the observation that fluorine incorporation on the benzoyl or pendant aryl rings positively modulates A1AR PAM activity provides cross-study support for the potential pharmacological relevance of the 3-fluoro substituent in the target compound.

Fluorine PAM Activity
Cross-study
Fluoro-substituted 2-aminothiophene analogs show enhanced PAM activity vs. non-fluorinated in A1AR assays
Cross-study evidence indicates 3-fluoro may positively modulate A1AR PAM activity
Different thiophene substitution pattern; direct extrapolation requires validation
positive allosteric modulator fluorine substitution A1AR PAM

Recommended Application Scenarios for 3-(4-Chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Based on Differential Evidence


A1 Adenosine Receptor Allosteric Modulator Screening and SAR Probe Development

This compound is positioned for inclusion in focused screening libraries targeting the adenosine A1 receptor (A1AR), where the 2-amino-3-benzoylthiophene scaffold is a validated allosteric modulator pharmacophore [1]. Its unique 4-chloro-3-fluoro substitution on the benzoyl ring differentiates it from the extensively studied 4-chloro-only analogs [2], enabling exploration of fluorine-mediated hydrogen bonding and electronic effects on allosteric enhancement versus antagonism at A1AR. The cyclopenta-fused ring provides conformational restriction that can be benchmarked against the flexible 4,5-dimethyl analog PD 81,723 [3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined Fluorine Hydrogen Bond Acceptor

For programs where a fluorine atom is required as a hydrogen bond acceptor in the benzoyl ring position, this compound offers the precise 4-chloro-3-fluoro substitution geometry. The measured ΔHBA = +1 relative to the 4-chloro analog (HBA = 3 vs. 4) [1] provides a quantifiable physicochemical differentiation that cannot be achieved with non-fluorinated building blocks, making it suitable for SAR campaigns that demand precise tuning of target protein–ligand hydrogen bond networks.

DNA Methyltransferase (DNMT) Inhibitor Screening Based on Cyclopenta[b]thiophene Scaffold

The cyclopenta[b]thiophene core has been disclosed in patents as a scaffold for DNMT3b inhibitors, with reported IC₅₀ values in the nanomolar range for related 5,6-dihydro-4H-cyclopenta[b]thiophenyl compounds [4]. Although the specific 3-(4-chloro-3-fluorobenzoyl) substitution has not been evaluated against DNMTs, the conserved cyclopenta[b]thiophene core with a 2-amino-3-aroyl substitution pattern warrants inclusion in epigenetic target screening panels, particularly where halogen-substituted benzoyl groups are known to enhance target engagement.

Building Block for Diversified Compound Library Synthesis via Gewald Chemistry

As a member of the 2-aminothiophene class synthesized via the Gewald reaction [5], this compound serves as a versatile building block for further functionalization at the free 2-amino group (e.g., Schiff base formation, amidation, or urea coupling) and potential electrophilic substitution at the 5-position of the thiophene ring. Its single vendor-reported purity specification of 95% is consistent with building-block grade materials, supporting its procurement for parallel synthesis and library generation workflows.

Application
Selection Property
Validation Focus
A1AR allosteric modulator screening
2-Amino-3-benzoylthiophene scaffold
Allosteric enhancer vs. antagonist functional assay
Hit-to-lead SAR with fluorine HBA
4-Chloro-3-fluoro substitution pattern
Hydrogen bond network modulation analysis
Epigenetic target screening (DNMT)
Cyclopenta[b]thiophene core
DNMT inhibition assay (reported nanomolar range)
Parallel synthesis & library generation
Free 2-amino group; Gewald building block
Purity specification review (vendor-reported)
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